3-Bromo-2-(2-fluorophenyl)pyridine
Description
3-Bromo-2-(2-fluorophenyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 2-fluorophenyl substituent at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom acts as a reactive site for cross-coupling reactions (e.g., Suzuki, Stille), while the fluorine substituent modulates electronic properties and enhances metabolic stability in drug candidates .
Properties
CAS No. |
1417519-78-8 |
|---|---|
Molecular Formula |
C11H7BrFN |
Molecular Weight |
252.08 g/mol |
IUPAC Name |
3-bromo-2-(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)13/h1-7H |
InChI Key |
KXFNHVHYLBDYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)Br)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach:
- Step 1: Preparation of the 2-(2-fluorophenyl)pyridine precursor.
- Step 2: Selective bromination at the 3-position of the pyridine ring.
- Step 3: Purification and isolation of the target compound.
The bromination step is critical and typically involves controlled electrophilic aromatic substitution using bromine or brominating agents under carefully regulated conditions to avoid over-bromination or substitution at undesired positions.
Bromination Process
According to EvitaChem, the bromination of the precursor 2-(2-fluorophenyl)pyridine is performed by adding bromine to a solution of the precursor compound under controlled conditions. The reaction is usually carried out in an inert organic solvent such as dichloromethane to ensure solubility and control over the reaction kinetics. The process involves:
- Solvent: Dichloromethane (CH2Cl2)
- Reagent: Bromine (Br2)
- Conditions: Controlled temperature, typically at room temperature or slightly below to minimize side reactions
- Reaction Monitoring: TLC or HPLC to track the progress and avoid over-bromination
This method yields this compound with high regioselectivity due to the directing effects of the fluorophenyl substituent and the pyridine nitrogen.
Alternative Synthetic Routes
While direct bromination is the most straightforward approach, other synthetic routes involve:
Cross-Coupling Reactions: Using palladium-catalyzed Suzuki-Miyaura coupling between 3-bromopyridine derivatives and 2-fluorophenylboronic acid derivatives. This method allows for the introduction of the 2-fluorophenyl group after bromination of the pyridine ring.
Nitration and Subsequent Functional Group Transformation: Preparation of 3-bromo-2-fluoronitrobenzene as an intermediate, followed by reduction and coupling to the pyridine ring. This method is supported by patent CN110305018A, which details preparation methods for related bromo-fluoronitrobenzene compounds, indicating the utility of nitro intermediates in halogenated aromatic synthesis.
Detailed Reaction Conditions and Parameters
Mechanistic Insights
Bromination: The electrophilic aromatic substitution mechanism is influenced by the electron-withdrawing fluorine atom on the phenyl ring and the nitrogen atom in the pyridine ring. The nitrogen directs bromination to the 3-position on the pyridine ring due to its electron density distribution and steric factors.
Suzuki Coupling: The palladium catalyst facilitates the cross-coupling between the arylboronic acid and the aryl bromide, forming the carbon-carbon bond that links the 2-fluorophenyl group to the pyridine ring.
Purification and Characterization
Post-reaction, the crude product is typically purified by:
- Extraction: Using organic solvents such as ethyl acetate.
- Washing: With aqueous solutions (e.g., sodium bicarbonate, water) to remove inorganic residues.
- Drying: Over anhydrous sodium sulfate.
- Chromatography: Silica gel column chromatography to isolate pure this compound.
- Recrystallization: From suitable solvents like ethanol or hexane to improve purity.
Characterization is performed by:
- NMR Spectroscopy: To confirm substitution pattern.
- Mass Spectrometry: To verify molecular weight.
- High-Performance Liquid Chromatography (HPLC): To assess purity.
- Melting Point Determination: For physical property confirmation.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Direct Bromination | Bromine, dichloromethane | Simple, high regioselectivity | Requires careful control | |
| Suzuki-Miyaura Coupling | Pd catalyst, 2-fluorophenylboronic acid | Versatile, allows late-stage modification | Requires expensive catalysts | Inferred from |
| Nitro Intermediate Route | Nitration reagents, reduction agents | Useful for complex derivatives | Multi-step, longer process |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-2-(2-fluorophenyl)pyridine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or other organic solvents.
Inert Atmosphere: Nitrogen or argon to prevent oxidation.
Major Products Formed:
Substituted Pyridines: Depending on the nucleophile used in substitution reactions.
Coupled Products: When used in further coupling reactions with other aryl or alkyl groups.
Scientific Research Applications
Chemistry:
3-Bromo-2-(2-fluorophenyl)pyridine is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop inhibitors for specific enzymes or receptors involved in various diseases .
Industry:
The compound is also used in the development of materials with specific electronic or optical properties. This includes applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Electron-Withdrawing Groups (EWGs): Compounds like 3-bromo-2-(trifluoromethyl)pyridine exhibit enhanced electrophilicity due to the CF3 group, favoring nucleophilic aromatic substitution . In contrast, the 2-fluorophenyl group in the target compound balances reactivity and stability for coupling reactions.
- Steric and Electronic Effects: The 2-fluorophenyl group introduces moderate steric hindrance compared to bulkier substituents (e.g., 2,4,6-triisopropylphenyl in TipPBB2 ), which can hinder reaction kinetics.
- Chiral Derivatives: Enantiomerically pure analogues, such as (S)-3-bromo-2-(1-methoxyethyl)pyridine, are critical for asymmetric synthesis in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
